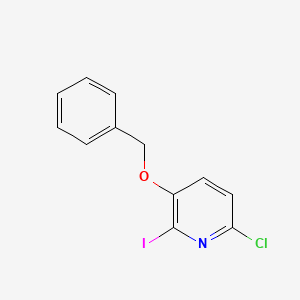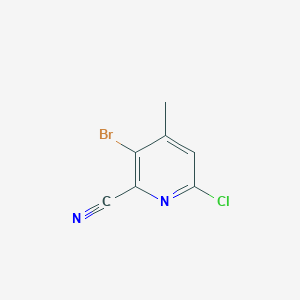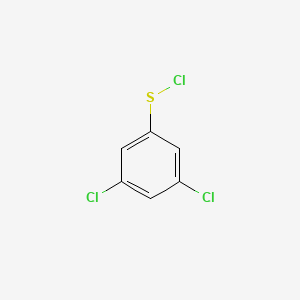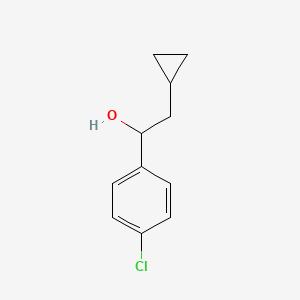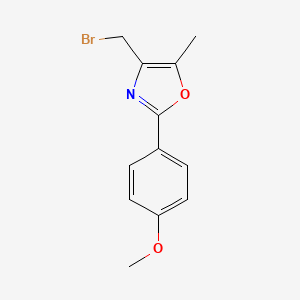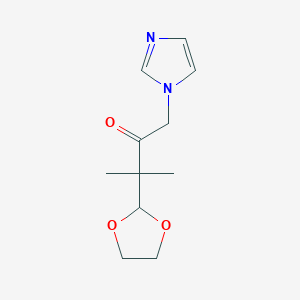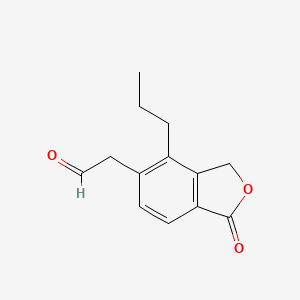
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the construction of benzofuran rings through free radical cyclization cascades, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it a favorable method for industrial production .
化学反応の分析
Types of Reactions
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism by which 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde exerts its effects involves interactions with molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- 3-Butyl-3-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl β-D-mannopyranoside
- N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
- (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Uniqueness
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C13H14O3/c1-2-3-10-9(6-7-14)4-5-11-12(10)8-16-13(11)15/h4-5,7H,2-3,6,8H2,1H3 |
InChIキー |
INYWPTCIEPYRIX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC2=C1COC2=O)CC=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
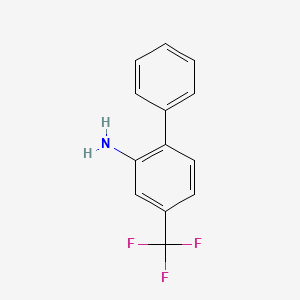
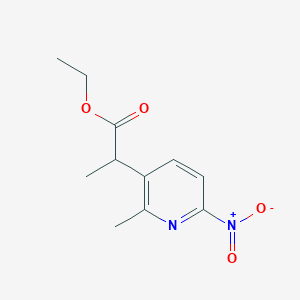
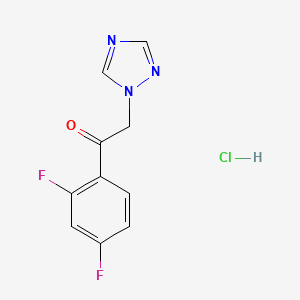
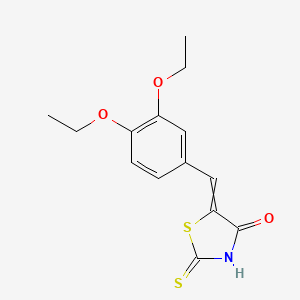

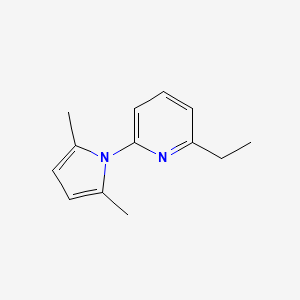
![Dimethyl [2-(2-chlorophenyl)-2-oxoethyl]phosphonate](/img/structure/B8560617.png)
![5-[(4-Methoxyquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8560619.png)
